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Compound of Interest

Compound Name:
(2-Amino-4-

methylphenyl)methanol

Cat. No.: B1267699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the organic

compound (2-Amino-4-methylphenyl)methanol (CAS No: 81335-87-7; Molecular Formula:

C₈H₁₁NO). Due to the limited availability of experimentally-derived spectra in public databases,

this document presents predicted nuclear magnetic resonance (NMR) and infrared (IR) data,

alongside the theoretical mass spectrometry (MS) value. These predictions are based on the

known chemical structure and established spectroscopic principles for analogous functional

groups.

This guide also outlines standardized experimental protocols for acquiring NMR, IR, and MS

data, and includes a visual workflow for the general process of spectroscopic analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic values for (2-Amino-4-
methylphenyl)methanol.

Disclaimer: The data presented in these tables are predicted based on the chemical structure

and have not been experimentally verified from public sources. Actual experimental values may

vary.
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Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 6.8 - 7.2 Multiplet 3 Aromatic C-H

~ 4.6 Singlet 2 -CH₂OH

~ 4.0 (broad) Singlet 2 -NH₂

~ 2.3 Singlet 3 Ar-CH₃

~ 1.5 (broad) Singlet 1 -OH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~ 145 C-NH₂

~ 138 C-CH₃

~ 130 Aromatic C-H

~ 128 Aromatic C-H

~ 125 C-CH₂OH

~ 118 Aromatic C-H

~ 65 -CH₂OH

~ 21 -CH₃

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3400 - 3200 Strong, Broad O-H stretch (alcohol)

3400 - 3300 Medium N-H stretch (amine)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Medium Aromatic C=C stretch

1520 - 1480 Medium Aromatic C=C stretch

1250 - 1000 Strong C-O stretch (alcohol)

1300 - 1200 Medium C-N stretch (aromatic amine)

900 - 675 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

Parameter Value Notes

Molecular Weight 137.18 g/mol
Calculated from the molecular

formula C₈H₁₁NO

[M]+ 137.0840
Predicted monoisotopic mass

of the parent radical cation

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Accurately weigh 5-25 mg of the solid (2-Amino-4-methylphenyl)methanol sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube.

Ensure the total volume of the solution in the NMR tube is sufficient to cover the detector

coils (typically a height of 4-5 cm).

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution

spectra.

Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle

and a sufficient number of scans to achieve a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans

than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. A proton-

decoupled pulse sequence is typically used.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce

the connectivity of the atoms.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (a few milligrams) of solid (2-Amino-4-methylphenyl)methanol
in a volatile organic solvent (e.g., methylene chloride or acetone).

Place a few drops of the resulting solution onto the surface of a clean, dry salt plate (e.g.,

KBr or NaCl).

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Collect a background spectrum of the empty sample compartment to account for

atmospheric and instrumental contributions.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing:

The spectrometer software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Identify the wavenumbers of the major absorption bands and correlate them with specific

functional group vibrations.

Mass Spectrometry (MS)
Sample Preparation:
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Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile

solvent such as methanol or acetonitrile.

Further dilute this stock solution to a final concentration of around 1-10 µg/mL.

Data Acquisition (using Electron Ionization - EI):

Introduce the sample into the ion source of the mass spectrometer. For volatile

compounds, this can be done via a direct insertion probe or through a gas chromatograph

(GC-MS).

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to ionize, primarily forming a radical cation

(the molecular ion, [M]⁺•), and also induces fragmentation.

The resulting ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion at a specific m/z value.

Data Processing:

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Identify the peak corresponding to the molecular ion to determine the molecular weight of

the compound.

Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Characterization of (2-Amino-4-
methylphenyl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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